![molecular formula C22H14Cl2F3N3O B2619400 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 303984-88-5](/img/structure/B2619400.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
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Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C22H14Cl2F3N3O and its molecular weight is 464.27. The purity is usually 95%.
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Biological Activity
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
- Chemical Formula : C23H13Cl2F6N3O
- Molecular Weight : 493.26 g/mol
- CAS Number : 303985-33-3
Synthesis
The synthesis of this compound typically involves the condensation of 1H-indole-2,3-dione with hydrazones derived from substituted phenyl groups. The presence of trifluoromethyl and dichlorophenyl moieties enhances the lipophilicity and biological activity of the resulting hydrazone derivatives.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1H-indole-2,3-dione exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with bacterial cells, leading to inhibition of growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 µg/mL |
Escherichia coli | 4 µg/mL |
Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of oxidative stress leading to cellular apoptosis. Further studies are required to elucidate the precise molecular targets.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated various hydrazone derivatives for their antimicrobial activity. The specific derivative containing the trifluoromethyl and dichlorophenyl groups showed enhanced potency against both Gram-positive and Gram-negative bacteria compared to other derivatives . -
Anticancer Evaluation :
In a recent publication, researchers synthesized several hydrazone derivatives and tested their cytotoxic effects on cancer cell lines. The compound demonstrated significant anticancer activity, particularly against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of indole-2,3-diones possess anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating significant cytotoxic effects with mean GI50 values in the low micromolar range .
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial activity against a variety of pathogens. The presence of trifluoromethyl groups is known to enhance the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy against microbial strains .
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Anticancer Research
A notable study involving related indole derivatives demonstrated their effectiveness against human tumor cells. The compound was subjected to the National Cancer Institute's (NCI) screening protocol, revealing promising results in inhibiting cell proliferation across multiple cancer types .
Antimicrobial Screening
In another investigation, a series of trifluoromethyl-substituted indoles were synthesized and tested against common bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical intermediates are involved?
The synthesis typically involves two key steps:
- Step 1: Formation of the indole-2,3-dione (isatin) core via condensation or oxidation reactions. For example, substituted benzyl groups (e.g., 3-(trifluoromethyl)benzyl) can be introduced using nucleophilic substitution or Friedel-Crafts alkylation .
- Step 2: Hydrazone formation by reacting the indole-2,3-dione with a substituted hydrazine (e.g., 3,5-dichlorophenylhydrazine). This step requires careful pH control and solvent selection (e.g., ethanol or acetic acid) to avoid side reactions like over-condensation .
Key intermediates: - 1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione (before hydrazone formation).
- N-(3,5-dichlorophenyl)hydrazine hydrochloride (precursor for the hydrazone group).
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy: 1H and 13C NMR confirm the hydrazone linkage (e.g., azomethine proton at δ 7.5–8.5 ppm) and trifluoromethyl group (distinct 19F signals) .
- IR spectroscopy: Peaks at ~1580 cm−1 (C=N stretch) and ~3295 cm−1 (N-H stretch) validate hydrazone formation .
- Mass spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+) confirm molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential release of toxic fumes (e.g., HCl during hydrazone synthesis) .
- Waste disposal: Neutralize acidic/basic residues before disposal and follow EPA guidelines for halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher hydrazone yield using Design of Experiments (DoE)?
- Factors to test: Temperature, solvent polarity, stoichiometry of hydrazine, and reaction time. For example, higher temperatures (60–80°C) in ethanol improve kinetics but may degrade sensitive groups .
- Response variables: Yield, purity (HPLC), and byproduct formation.
- Statistical analysis: Use a central composite design (CCD) to identify interactions between variables. For instance, excess hydrazine (1.2–1.5 equiv.) in acetic acid reduces unreacted indole-2,3-dione .
Q. How can structural ambiguities in the hydrazone configuration (E/Z isomerism) be resolved?
- X-ray crystallography: Definitive determination of the hydrazone geometry (e.g., E-configuration dominance due to steric hindrance) .
- 2D NMR (NOESY): Detect spatial proximity between the indole proton and hydrazone phenyl group to infer isomerism .
- Computational modeling: Density Functional Theory (DFT) calculates energy differences between isomers to predict stability .
Q. What mechanistic insights explain contradictions in catalytic vs. non-catalytic synthesis pathways?
- Acid-catalyzed pathways: Proceed via protonation of the carbonyl oxygen, accelerating nucleophilic attack by hydrazine. However, strong acids (e.g., H2SO4) may protonate the indole nitrogen, reducing reactivity .
- Base-mediated routes: Deprotonate hydrazine, enhancing nucleophilicity but risking side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Contradictions: Catalytic pathways (e.g., using DIPEA) in non-polar solvents (toluene) improve regioselectivity but require rigorous moisture control .
Q. How does the electronic nature of substituents (trifluoromethyl vs. dichlorophenyl) influence bioactivity?
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability via strong C-F bonds, potentially improving membrane permeability .
- 3,5-Dichlorophenyl group: Introduces electron-withdrawing effects, stabilizing the hydrazone linkage and altering binding affinity in biological targets .
- Synergistic effects: The combination may optimize pharmacokinetic profiles, as seen in similar hydrazone-based enzyme inhibitors .
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3O/c23-15-9-16(24)11-17(10-15)28-29-20-18-6-1-2-7-19(18)30(21(20)31)12-13-4-3-5-14(8-13)22(25,26)27/h1-11,31H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFMPBOLYQTZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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